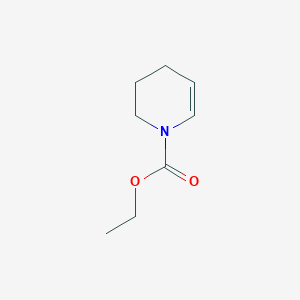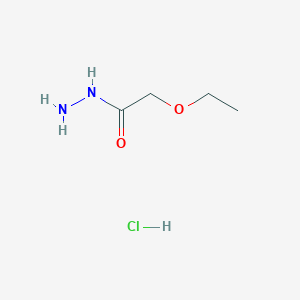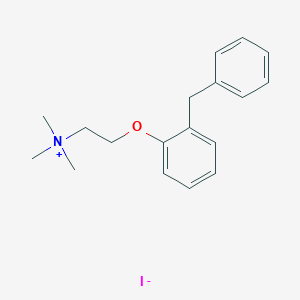
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Vue d'ensemble
Description
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester, also known by its IUPAC name 2H-Pyran, 3,4-dihydro- , is a heterocyclic compound with the molecular formula C5H8O . It exhibits a unique ring structure and has a molecular weight of approximately 84.12 g/mol .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. For instance, an enantioselective synthesis of methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been investigated, which could serve as a building block for related benzothiazine derivatives .
Mécanisme D'action
The exact mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester is not fully understood, but it is believed to involve the activation of the nitric oxide pathway, which leads to the relaxation of vascular smooth muscle cells and the dilation of blood vessels. It may also act as a calcium channel blocker, which reduces the influx of calcium ions into the cells and decreases the contractility of the heart and blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, this compound ester are diverse and depend on the dose, route of administration, and target organ. It has been shown to increase the production of nitric oxide, cyclic guanosine monophosphate, and prostacyclin, which are important mediators of vasodilation and platelet aggregation inhibition. It also reduces the production of reactive oxygen species and inflammatory cytokines, which contribute to endothelial dysfunction and atherosclerosis. Furthermore, it enhances the release of acetylcholine, which is a neurotransmitter involved in memory and learning processes.
Avantages Et Limitations Des Expériences En Laboratoire
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester has several advantages for lab experiments, including its low toxicity, high solubility in water and organic solvents, and easy availability. It can be used as a positive control in pharmacological assays that measure vasodilation, platelet aggregation, and inflammation. However, its short half-life and rapid metabolism may limit its use in in vivo studies, and its effects may be confounded by other factors, such as the presence of endogenous vasoactive substances and the variability of the experimental conditions.
Orientations Futures
There are several future directions for the research of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester, including the development of more potent and selective analogs, the investigation of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases. Some of the potential areas of research include the treatment of Alzheimer's disease, stroke, and erectile dysfunction, as well as the prevention of cardiovascular complications in diabetes and obesity. The use of advanced techniques, such as molecular modeling, proteomics, and metabolomics, may provide new insights into the mechanism of action and the structure-activity relationship of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, this compound ester, and may facilitate the discovery of novel drug targets and biomarkers.
Applications De Recherche Scientifique
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester ester has been extensively studied for its pharmacological properties, particularly its vasodilatory effects. It has been shown to increase blood flow to various organs and tissues, including the brain, heart, and skin, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases, such as hypertension, angina pectoris, and peripheral arterial occlusive disease. In addition, it has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, which suggest its potential application in the treatment of inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILYONFEASZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451185 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111054-54-7 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)







